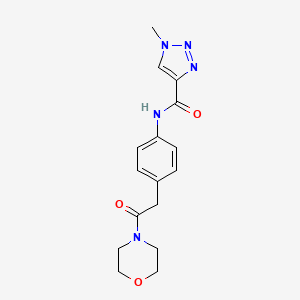![molecular formula C18H27ClN2O2 B2402096 [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 1591563-11-9](/img/structure/B2402096.png)
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, also known as ABT-288, is a novel drug compound that has been the subject of extensive scientific research. This compound belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Zheng Rui (2010) discusses the synthesis of a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a 62.4% overall yield. This research illustrates the chemical synthesis processes relevant to similar piperidine compounds (Zheng Rui, 2010).
- Another study by C. S. Karthik et al. (2021) on a related compound provides insights into its structural characteristics through single crystal X-ray diffraction studies, revealing the conformation of the piperidine ring and the geometry around the sulfur atom. Such studies are crucial for understanding the molecular structure of related piperidine derivatives (C. S. Karthik et al., 2021).
Neuroprotective Activities
- Y. Zhong et al. (2020) synthesized a series of aryloxyethylamine derivatives, including piperidin-4-yl methanone derivatives, and evaluated their neuroprotective effects. They found that these compounds protected cells against glutamate-induced cell death and had significant neuroprotective activity in vivo, suggesting potential applications for similar piperidine derivatives in neuroprotection (Y. Zhong et al., 2020).
Anticancer and Antituberculosis Activities
- Research by S. Mallikarjuna et al. (2014) on piperazin-1-yl methanone derivatives, a closely related chemical class, demonstrated significant antituberculosis and anticancer activities. This suggests potential research directions for [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride in similar therapeutic areas (S. Mallikarjuna et al., 2014).
Antimicrobial Activity
- A study by N. Patel et al. (2011) synthesized piperidine methanone derivatives with antimicrobial properties. This research indicates the potential of related piperidine compounds, including [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride, in developing antimicrobial agents (N. Patel et al., 2011).
Propiedades
IUPAC Name |
[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXIWHKOSXOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

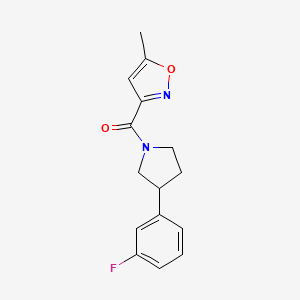
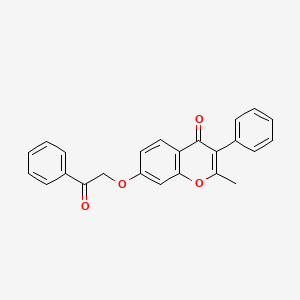
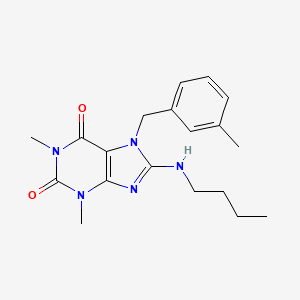
![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
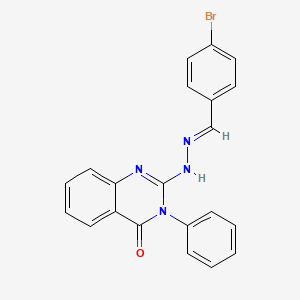
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)
